molecular formula C9H14N2O B13219925 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one

6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one

Cat. No.: B13219925
M. Wt: 166.22 g/mol
InChI Key: FAUPIKZKMDYSRU-UHFFFAOYSA-N
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Description

6-([(Propan-2-yl)amino]methyl)-1,2-dihydropyridin-2-one ( 1690641-34-9) is a synthetic organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22. This chemical belongs to the 2-pyridinone class of heterocycles, a scaffold recognized in medicinal chemistry for its versatility as a bioisostere for amides and pyridines, and its ability to act as both a hydrogen bond donor and acceptor . The 2-pyridinone structure is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities . These include serving as kinase inhibitors, antimicrobial agents, and cytoprotective compounds. Specifically, 3-aminopyridin-2(1H)-one derivatives, which share a close structural relationship with this compound, have been investigated for their significant cytoprotective effects, enhancing cell survival in fibroblast models . The presence of the (propan-2-yl)amino]methyl side chain in this molecule provides a key site for further chemical modification and interaction with biological targets. This product is offered for research applications, including use as a building block in organic synthesis, the exploration of structure-activity relationships (SAR), and the development of novel bioactive molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-[(propan-2-ylamino)methyl]-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O/c1-7(2)10-6-8-4-3-5-9(12)11-8/h3-5,7,10H,6H2,1-2H3,(H,11,12)

InChI Key

FAUPIKZKMDYSRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=CC(=O)N1

Origin of Product

United States

Preparation Methods

Example Route:

  • Starting Material: An amino aldehyde or ketone bearing the propan-2-yl amino methyl group.
  • Reaction Conditions: Acidic or basic cyclization conditions, often using refluxing solvents like ethanol or acetic acid.
  • Mechanism: Intramolecular nucleophilic attack by the amino group on the carbonyl carbon, leading to ring closure and formation of the dihydropyridinone core.

Data from Patent US8772497B2 supports this, where a similar 1,2-dihydropyridin-2-one compound is synthesized via cyclization of hydroxamic acid derivatives or related precursors in the presence of catalysts and bases, leading to high yields of crystalline dihydropyridinones.

Condensation of 2-Pyridone Derivatives with Aminoalkyl Precursors

Another prominent route involves the condensation of 2-pyridone derivatives with aminoalkyl compounds. This method is particularly useful for introducing the amino methyl substituents at the 6-position.

Procedure:

  • Step 1: Synthesis of 2-pyridone core, often via cyclization of β-keto amides or related intermediates.
  • Step 2: Alkylation or Mannich-type reaction with propan-2-ylamine derivatives, which introduces the amino methyl group.
  • Step 3: Final cyclization under reflux or microwave conditions to form the dihydropyridinone ring system.

This method aligns with the synthetic strategies described in recent literature, where functionalized 2-pyridones are alkylated with aminoalkyl groups followed by ring closure.

Multicomponent and Cycloaddition Strategies

Recent advances include multicomponent reactions and cycloaddition processes that assemble the dihydropyridinone ring with the desired substituents in a single step or in a cascade manner.

Example:

  • Aziridine-based cyclization: Using aziridines and α,β-unsaturated iminium ions to form 1,2-dihydropyridines, which can be further oxidized or modified to dihydropyridinones.
  • Radical-mediated cyclizations: Employing radical deoxygenation and cycloisomerization techniques, as reported by Hodgson et al., to generate substituted dihydropyridines, which can be oxidized to the corresponding dihydropyridinones.

Key Reagents and Conditions

Method Reagents Conditions Yield/Notes
Cyclization of amino ketones Acidic or basic catalysts, reflux Moderate to high yields, crystalline products Patent US8772497B2 reports efficient cyclization
Condensation with aminoalkyl derivatives 2-pyridone derivatives, formaldehyde or aldehyde precursors Reflux, microwave-assisted High regioselectivity, enantiopure synthesis possible
Multicomponent cycloaddition Aziridines, α,β-unsaturated iminium ions Reflux, metal catalysis Good yields, stereoselective variants reported

Research Findings and Data Summary

Study Approach Key Features Yield Remarks
US8772497B2 Cyclization of hydroxamic acid derivatives Catalytic, crystalline dihydropyridinone Not specified Suitable for large-scale synthesis
Literature review (Ref) Multiple methods including cycloaddition, asymmetric synthesis Enantiopure compounds, natural product synthesis Up to 88% Focus on stereochemistry and medicinal applications
Hodgson et al. Radical deoxygenation and cycloisomerization Mild conditions, functional group tolerance 10-74% Versatile for substituted derivatives

Chemical Reactions Analysis

Types of Reactions

6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridinones and their derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent(s) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one 6-(propan-2-ylamino-methyl) Amine, ketone ~194.24* Potential bioactivity (inferred)
5-(2-Pyridyl)-1,2-dihydropyridin-2-one 5-(pyridin-2-yl) Pyridyl, ketone ~200.22 Ligand in coordination chemistry
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid 1-methyl, 3-boronic acid Boronic acid, ketone ~153.94 Suzuki-Miyaura cross-coupling reagent
6-Amino-1,2-dihydropyrimidin-2-one 6-amino Amine, ketone (pyrimidine core) ~127.11 Nucleic acid analog

*Calculated based on standard atomic weights.

Key Observations:

In contrast, the propan-2-ylamino-methyl group in the target compound offers flexibility and moderate hydrophobicity, which may improve membrane permeability. The boronic acid substituent in (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid enables covalent interactions with diols (e.g., in carbohydrates), making it valuable in synthetic chemistry .

Hydrogen-Bonding Capacity: The primary amine in 6-amino-1,2-dihydropyrimidin-2-one (pyrimidine core) allows for strong hydrogen-bonding interactions, akin to nucleobases in DNA/RNA . The secondary amine in the target compound’s propan-2-ylamino group may form weaker hydrogen bonds but contributes to steric shielding.

Core Heterocycle Differences: Pyrimidine derivatives (e.g., 6-amino-1,2-dihydropyrimidin-2-one) exhibit distinct electronic and geometric properties compared to dihydropyridinones due to their two nitrogen atoms, influencing binding specificity in biological systems .

Physicochemical and Crystallographic Insights

  • Solubility and logP: The boronic acid analog is likely more hydrophilic (lower logP) due to its polar substituent, whereas the propan-2-ylamino-methyl group in the target compound may confer moderate lipophilicity, balancing solubility and permeability . The pyridyl-substituted compound (5-(2-Pyridyl)-1,2-dihydropyridin-2-one) may exhibit pH-dependent solubility due to the basic nitrogen in the pyridyl ring .
  • Crystallography and Structural Analysis :

    • Programs like SHELXL and ORTEP-3 are critical for determining the crystal structures of such compounds. For example, hydrogen-bonding patterns in the target compound could be analyzed using graph set theory, as described by Bernstein et al. .

Biological Activity

6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one, also known by its CAS number 1690641-34-9, is a heterocyclic organic compound belonging to the class of dihydropyridinones. Its unique structure includes a pyridine ring with an amino group and a ketone functional group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and related research findings.

The molecular formula of 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound features both isopropyl and methyl groups that enhance its lipophilicity and bioavailability compared to other similar compounds .

Research indicates that derivatives of dihydropyridinones, including 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one, exhibit significant biological activities through various mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in signaling pathways associated with cancer and other diseases.
  • Neuroprotective Effects : Studies suggest that related compounds may have therapeutic potential in treating neurological disorders such as Parkinson's disease and multiple sclerosis.
  • Antimicrobial Properties : Some analogs of dihydropyridinones exhibit antimicrobial activity, making them candidates for further development in infectious disease treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one:

  • Study on Neuroprotective Effects : A study demonstrated that derivatives of dihydropyridinones could protect neuronal cells from apoptosis induced by oxidative stress. The results indicated increased expression of apoptosis-related genes and decreased expression of cell cycle-related genes in treated cells .
  • Inhibition Studies : In vitro assays have shown that certain derivatives can inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, a compound structurally similar to 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one was observed to significantly reduce cell viability in glioblastoma cells .

Comparative Analysis

To better understand the biological activity of 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesUnique Properties
3-Amino-pyridin-2-oneAmino group at position 3 on pyridineKnown for antimicrobial properties
4-Amino-pyridin-2-oneAmino group at position 4 on pyridineExhibits anti-inflammatory effects
5-Amino-pyridin-2-oneAmino group at position 5 on pyridinePotential use as an anti-cancer agent

The unique substitution pattern in 6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one may enhance its efficacy compared to these analogs due to increased lipophilicity and potential for better receptor interaction.

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